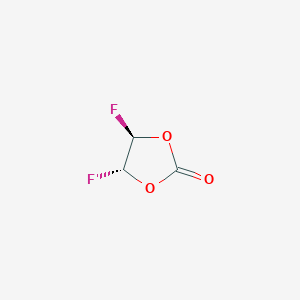
trans-4,5-Difluoro-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4,5-Difluoro-1,3-dioxolan-2-one: is a fluorinated cyclic ester with the molecular formula C3H2F2O3 . This compound is characterized by its difluoro substitution on the dioxolane ring, which imparts unique chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4,5-Difluoro-1,3-dioxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of difluoromethanol with carbon dioxide under high pressure and temperature in the presence of a catalyst. The reaction conditions are carefully controlled to favor the formation of the trans isomer.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar principles but with optimized reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and reaction monitoring systems helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
trans-4,5-Difluoro-1,3-dioxolan-2-one: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroxylated or other reduced derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or other oxidized derivatives.
Reduction: : Hydroxylated compounds or other reduced derivatives.
Substitution: : Fluorinated amines, alcohols, or other substituted derivatives.
Applications De Recherche Scientifique
trans-4,5-Difluoro-1,3-dioxolan-2-one: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: : The compound is used in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.
Mécanisme D'action
The mechanism by which trans-4,5-Difluoro-1,3-dioxolan-2-one exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
trans-4,5-Difluoro-1,3-dioxolan-2-one: is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds. Some similar compounds include:
1,3-Dioxolan-2-one: : Lacks fluorine atoms, resulting in different reactivity and stability.
4,5-Difluoro-1,3-dioxolane-2-one: : Different isomer with distinct properties and reactivity.
4,5-Difluoro-2,3-dioxolanone: : Another fluorinated cyclic ester with different structural features.
These compounds may have similar applications but differ in their chemical behavior and suitability for specific uses.
Propriétés
Numéro CAS |
311810-76-1 |
|---|---|
Formule moléculaire |
C3H2F2O3 |
Poids moléculaire |
124.04 g/mol |
Nom IUPAC |
4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H |
Clé InChI |
DSMUTQTWFHVVGQ-UHFFFAOYSA-N |
SMILES |
C1(C(OC(=O)O1)F)F |
SMILES isomérique |
[C@H]1([C@H](OC(=O)O1)F)F |
SMILES canonique |
C1(C(OC(=O)O1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B8064259.png)



![(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B8064287.png)








